molecular formula C21H26N4O6 B12376810 Thalidomide-NH-(CH2)3-NH-Boc

Thalidomide-NH-(CH2)3-NH-Boc

Cat. No.: B12376810
M. Wt: 430.5 g/mol
InChI Key: KJDJOCQCMNPOBZ-UHFFFAOYSA-N
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Description

Thalidomide-NH-(CH2)3-NH-Boc is a derivative of thalidomide, modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a ligand for Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. This compound is a key intermediate in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are designed to target and degrade specific proteins within cells .

Preparation Methods

The synthesis of Thalidomide-NH-(CH2)3-NH-Boc involves several steps:

Chemical Reactions Analysis

Thalidomide-NH-(CH2)3-NH-Boc undergoes several types of chemical reactions:

Scientific Research Applications

Thalidomide-NH-(CH2)3-NH-Boc has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of PROTAC molecules, which are valuable tools for studying protein degradation.

    Biology: The compound is used to investigate the role of Cereblon in the ubiquitin-proteasome system and its involvement in various cellular processes.

    Medicine: PROTAC molecules synthesized using this compound are being explored as potential therapeutic agents for targeting and degrading disease-causing proteins.

    Industry: The compound is used in the development of new pharmaceuticals and chemical probes for research purposes

Mechanism of Action

Thalidomide-NH-(CH2)3-NH-Boc exerts its effects by acting as a ligand for Cereblon, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The Boc protecting group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .

Comparison with Similar Compounds

Thalidomide-NH-(CH2)3-NH-Boc is unique due to its Boc-protected amine group, which allows for selective deprotection and subsequent reactions. Similar compounds include:

Properties

Molecular Formula

C21H26N4O6

Molecular Weight

430.5 g/mol

IUPAC Name

tert-butyl N-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propyl]carbamate

InChI

InChI=1S/C21H26N4O6/c1-21(2,3)31-20(30)23-11-5-10-22-13-7-4-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)24-17(14)27/h4,6-7,14,22H,5,8-11H2,1-3H3,(H,23,30)(H,24,26,27)

InChI Key

KJDJOCQCMNPOBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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